6-Amino-3-chloropyridazine (CAS 5469-69-2) is a pre-differentiated, bifunctional heterocyclic building block critical for advanced medicinal chemistry and agrochemical manufacturing. Characterized by a melting point of 210 °C and a predicted pKa of 4.06, this compound features two orthogonal reactive sites: a nucleophilic C6-amino group and an electrophilic C3-chlorine atom. This specific substitution pattern makes it an essential precursor for the construction of fused bicyclic systems, most notably the imidazo[1,2-b]pyridazine pharmacophore utilized in modern kinase and phosphodiesterase (PDE) inhibitors[1]. By providing a stable, ready-to-use asymmetric scaffold, it allows process chemists to bypass complex regioselective functionalization steps, directly enabling high-efficiency downstream transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) [2].
Attempting to substitute 6-amino-3-chloropyridazine with its symmetric precursor, 3,6-dichloropyridazine, introduces severe process inefficiencies during scale-up. In-house mono-amination of 3,6-dichloropyridazine requires harsh conditions (e.g., 130 °C for 96 hours) and typically yields only ~61% of the desired asymmetric product, necessitating tedious chromatographic separation to remove over-aminated and unreacted byproducts. Furthermore, substituting with a mono-aza analog like 3-amino-6-chloropyridine fails at the application level; the absence of the adjacent second ring nitrogen fundamentally alters the compound's hydrogen-bonding profile, preventing the formation of the specific imidazo[1,2-b]pyridazine core required for precise hinge-region binding in target proteins [1]. Procuring the exact pre-differentiated pyridazine is therefore critical for maintaining both synthetic step-economy and downstream biological efficacy.
Procuring 6-amino-3-chloropyridazine directly bypasses the need for the regioselective mono-amination of symmetric precursors. Standard published protocols for converting 3,6-dichloropyridazine to 6-amino-3-chloropyridazine require prolonged heating (96 hours at 130 °C in methanolic ammonia) and achieve only a 61% isolated yield after column chromatography . By sourcing the pre-differentiated compound, manufacturers eliminate a 96-hour process bottleneck, avoid a ~39% material loss to side reactions such as diamination, and remove the need for large-scale chromatographic purification [1].
| Evidence Dimension | Synthesis time and isolated yield for asymmetric scaffold generation |
| Target Compound Data | 6-Amino-3-chloropyridazine (Procured directly: 100% available, 0 hours prep time) |
| Comparator Or Baseline | 3,6-Dichloropyridazine (Requires 96 hours reaction time, yields only 61% mono-adduct) |
| Quantified Difference | Saves 96 hours of reactor time and recovers 39% yield loss associated with in-house amination. |
| Conditions | Amination in 2.0 M NH3/MeOH at 130 °C |
Direct procurement of the asymmetric building block drastically reduces cycle times and eliminates costly purification steps in industrial scale-up.
In late-stage API synthesis, such as the production of the triple reuptake inhibitor (+)-BMS-820836, the choice of halogen on the pyridazine ring is critical for balancing reactivity and stability. 6-Amino-3-chloropyridazine provides a highly predictable impurity profile in optimized Suzuki-Miyaura couplings, achieving consistent yields of 45–70% while allowing residual palladium to be remediated to <5 ppm using standard solid supports [1]. In contrast, utilizing a more reactive bromo-analog (e.g., 3-amino-6-bromopyridazine) often leads to increased proto-dehalogenation side reactions under basic coupling conditions, complicating the impurity profile and increasing the cost of goods .
| Evidence Dimension | Cross-coupling reliability and impurity control |
| Target Compound Data | 6-Amino-3-chloropyridazine (Consistent 45-70% yield, predictable impurity profile, <5 ppm Pd after remediation) |
| Comparator Or Baseline | 3-Amino-6-bromopyridazine (Higher reactivity but increased susceptibility to proto-dehalogenation and higher procurement cost) |
| Quantified Difference | Maintains >99 area% purity in late-stage API intermediates with standard metal remediation, avoiding dehalogenation byproducts. |
| Conditions | Optimized Suzuki-Miyaura cross-coupling with solid-support metal remediation |
For process chemists, the chloro-substituted pyridazine offers a superior balance of shelf-stability and coupling efficiency, minimizing expensive API purification failures.
The unique diaza-aromatic system of 6-amino-3-chloropyridazine (predicted pKa ~4.06) is fundamentally non-interchangeable with mono-aza comparators like 3-amino-6-chloropyridine [1]. The presence of the adjacent N1 and N2 atoms provides the exact electronic distribution required for nucleophilic attack by the exocyclic C6-amine onto alpha-haloketones, facilitating high-yield cyclization into imidazo[1,2-b]pyridazines[2]. A pyridine analog cannot form this specific fused bicyclic system, which is a structural requirement for the hinge-binding interactions in advanced PDE10A inhibitors and oncology therapeutics [3].
| Evidence Dimension | Scaffold cyclization capability and target binding geometry |
| Target Compound Data | 6-Amino-3-chloropyridazine (Successfully cyclizes to imidazo[1,2-b]pyridazine; provides 3 H-bond acceptors) |
| Comparator Or Baseline | 3-Amino-6-chloropyridine (Forms imidazo[1,2-a]pyridine; provides only 2 H-bond acceptors) |
| Quantified Difference | Provides the critical N5 nitrogen in the fused bicyclic system, increasing the H-bond acceptor count by 1, which is mandatory for specific kinase hinge binding. |
| Conditions | Cyclization with alpha-haloketones and subsequent kinase active site binding |
Buyers targeting oncology or neurology pathways must use the pyridazine core to achieve the precise spatial and electronic requirements of the imidazo[1,2-b]pyridazine pharmacophore.
Directly leveraging its bifunctional nature to construct the core bicyclic scaffold found in oncology drugs, where the specific diaza-arrangement is required for target binding[1].
Utilizing the specific electronic profile of the pyridazine ring to synthesize central nervous system therapeutics where precise hydrogen bonding and pKa are critical [2].
Serving as a stable, cost-effective electrophile in industrial-scale cross-coupling reactions (e.g., the synthesis of (+)-BMS-820836), offering predictable impurity profiles and excellent step-economy [3].
Irritant